molecular formula C16H9ClF3NO2 B6338793 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% CAS No. 62039-89-8

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%

Cat. No. B6338793
CAS RN: 62039-89-8
M. Wt: 339.69 g/mol
InChI Key: XYNOIGJLPBEAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% (hereafter referred to as “2-CTB”) is a synthetic organic compound that has been studied in recent years for its potential applications in scientific research. 2-CTB is a member of the isoindole family and can be synthesized through a reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This compound has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and physiology.

Scientific Research Applications

2-CTB has been studied for its potential applications in a variety of scientific fields. In chemistry, 2-CTB has been used as a reagent in the synthesis of various compounds. In biochemistry, it has been used as a fluorescent probe for the detection of proteins and other biomolecules. In physiology, 2-CTB has been studied for its potential applications in drug delivery and targeted drug delivery.

Mechanism of Action

The mechanism of action of 2-CTB is not yet fully understood. However, it is believed that the compound binds to proteins and other biomolecules in the body, which then triggers a series of biochemical and physiological reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-CTB has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of certain enzymes, including cytochrome P450 and cytochrome b5. It has also been found to have an anti-inflammatory effect in mice. In vivo, 2-CTB has been found to have an anti-tumor effect in mice.

Advantages and Limitations for Lab Experiments

2-CTB is a relatively safe compound to use in lab experiments. It is relatively stable and has low toxicity. However, it is important to note that 2-CTB is a potent compound and should be handled with caution. Additionally, 2-CTB is not soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 2-CTB are still being explored. Future research will focus on further understanding the mechanism of action of 2-CTB, as well as its potential applications in drug delivery and targeted drug delivery. Additionally, research will focus on the potential of 2-CTB as a therapeutic agent, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-CTB is a straightforward two-step reaction. The first step involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This reaction results in the formation of an intermediate product, which is then reacted with aqueous methanol to form 2-CTB. This method of synthesis has been found to be efficient and cost-effective, making it a popular choice for researchers.

properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-13-6-5-9(7-12(13)16(18,19)20)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNOIGJLPBEAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione

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